molecular formula C15H14BrNO3 B7700538 N-(4-bromophenyl)-3,5-dimethoxybenzamide CAS No. 328975-22-0

N-(4-bromophenyl)-3,5-dimethoxybenzamide

Cat. No.: B7700538
CAS No.: 328975-22-0
M. Wt: 336.18 g/mol
InChI Key: RRSAEQFOCLJPMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-3,5-dimethoxybenzamide (CAS 328975-22-0) is a high-purity chemical compound supplied for research and further manufacturing applications. With a molecular formula of C₁₅H₁₄BrNO₃ and a molecular weight of 336.18 g/mol, this benzamide derivative features a 3,5-dimethoxybenzamide group linked to a 4-bromophenyl ring . This compound is part of a class of molecules investigated for their potential in medicinal chemistry and pharmacology. Recent studies have explored structurally related benzamide and stilbene-based compounds for their role as inhibitors of specific molecular targets . One significant area of research involves the inhibition of NQO2 (NRH:quinone oxidoreductase 2), an enzyme implicated in oxidative stress pathways associated with cancer, neurodegeneration, and diabetes . In particular, this compound was evaluated in a series of benzothiazole derivatives designed as NQO2 inhibitors, where it served as a key structural analog . The 3,5-dimethoxyphenyl moiety is a privileged structure in drug discovery, often contributing to biological activity by interacting with enzyme active sites . The bromine atom on the phenyl ring provides a synthetic handle for further functionalization, making this compound a valuable building block for constructing more complex molecules in solid-phase organic synthesis and the development of potential therapeutic agents . Researchers utilize this compound strictly for non-human research. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-(4-bromophenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-7-10(8-14(9-13)20-2)15(18)17-12-5-3-11(16)4-6-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSAEQFOCLJPMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328975-22-0
Record name N-(4-BROMOPHENYL)-3,5-DIMETHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,5-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 3,5-dimethoxybenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like crystallization and chromatography further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-bromophenyl)-3,5-dimethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Halogen Substitution

  • N-(4-Fluorophenyl)maleimide and N-(4-Iodophenyl)maleimide: A study on halogen-substituted maleimides demonstrated minimal differences in inhibitory potency (IC50 values: 4.34–7.24 μM) against monoacylglycerol lipase (MGL), suggesting that halogen size (Br vs. F, Cl, I) has negligible impact on activity .

Methoxy Group Modifications

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide : Replacing 3,5-dimethoxy with 3,4,5-trimethoxy groups enhances hydrogen bonding capacity, as evidenced by crystal packing stabilized by N–H···O interactions along the [101] axis .

Physicochemical and Spectroscopic Properties

Table 1: Comparative NMR Data for Key Analogs

Compound Name $^{13}\text{C}$ NMR Shifts (ppm, DMSO-$d_6$) Key Features Reference
B11 () 167.040 (amide C=O), 55.605 (OCH3) Methylphenylamido substitution
C8 () 166.305 (amide C=O), 35.431 (sulfonamido CH2) Methoxyphenylsulfonamido group
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 167.04 (amide C=O), 56.1 (OCH3) Trimethoxy substitution
N-(3,5-Dihydroxyphenyl)-3,4-dimethoxybenzamide 165.45 (C=O), 55.63 (OCH3) Hydroxyl groups enhancing polarity

Biological Activity

N-(4-bromophenyl)-3,5-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings on its biochemical properties, cellular effects, and mechanisms of action, supported by diverse research studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and two methoxy groups on a benzamide backbone. The structural formula can be represented as follows:

C12H12BrNO3\text{C}_{12}\text{H}_{12}\text{Br}\text{N}\text{O}_{3}

This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity, influencing interactions with various biomolecules.

Research suggests that this compound interacts with multiple enzymes and proteins, potentially modulating their activity. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition/Activation : The compound may inhibit or activate specific enzymes involved in cellular signaling pathways.
  • Gene Expression Modulation : Changes in gene expression profiles have been observed following treatment with this compound.

Cell Cycle Arrest and Apoptosis

A significant study highlighted that this compound induces G2/M phase cell cycle arrest in HeLa cervical cancer cells. This effect was associated with alterations in protein expression related to the cell cycle:

  • G2/M Phase Arrest : The compound led to an increase in the percentage of cells in the G2/M phase from 8.69% to 46.75% after treatment.
  • Apoptosis Induction : The treatment resulted in increased levels of caspase activation and decreased Bcl-xl protein expression, indicating the activation of intrinsic apoptotic pathways .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
HeLa12.5G2/M arrest, apoptosis
MCF-71.04Tubulin polymerization inhibition

These findings suggest that the compound's cytotoxic effects are mediated through multiple pathways, including apoptosis and cell cycle regulation.

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Binding Interactions : The compound may bind to specific receptors or enzymes, altering their functional states.
  • Signal Transduction Pathways : It may influence key signaling pathways involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS production following treatment has been suggested as a contributing factor to its pro-apoptotic effects .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study conducted on cervical cancer cells demonstrated that treatment with this compound resulted in significant apoptosis through both intrinsic and extrinsic pathways .
  • Another research initiative focused on its antimicrobial properties, suggesting potential applications in treating infections due to its structural components.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-3,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis typically involves nucleophilic acyl substitution between 4-bromoaniline and 3,5-dimethoxybenzoyl chloride. Key steps include:

  • Reagent Preparation : Use dry dichloromethane (DCM) or dimethylformamide (DMF) as solvents to enhance reactivity.
  • Catalysis : Add 4-dimethylaminopyridine (DMAP) to accelerate the reaction by deprotonating the amine.
  • Temperature Control : Maintain 0–5°C during initial mixing to suppress side reactions, followed by room-temperature stirring for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >90% purity.
    • Critical Factors : Moisture-sensitive reagents require anhydrous conditions. Yield optimization relies on stoichiometric excess of 3,5-dimethoxybenzoyl chloride (1.2–1.5 equiv.) .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Distinct signals for methoxy groups (δ ~3.8 ppm, singlet) and aromatic protons (δ ~6.5–8.0 ppm).
  • ¹³C NMR : Carbonyl resonance (δ ~165 ppm) confirms amide formation.
    • Infrared Spectroscopy (IR) : Stretching frequencies for C=O (~1650 cm⁻¹) and N-H (~3300 cm⁻¹) validate the amide bond.
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 366.0 for C₁₅H₁₄BrNO₃).

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the electronic properties of This compound?

  • Methodology :

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311G++(d,p) basis sets balance accuracy and computational cost .
  • Key Outputs :
  • HOMO-LUMO gaps to estimate reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Vibrational frequencies (compared to experimental IR data).

Q. How can researchers resolve contradictions in crystallographic data across studies?

  • Approach :

  • Refinement Software : Use SHELXL for structure solution and refinement. Key metrics: R₁ < 0.05, wR₂ < 0.10, and goodness-of-fit (S) ~1.0 .
  • Validation Tools : Check for missed symmetry (PLATON) and hydrogen-bonding consistency (Mercury).

Key Research Challenges

Q. What strategies mitigate competing side reactions during This compound synthesis?

  • Side Reactions : Hydrolysis of acyl chloride or premature precipitation.
  • Solutions :

  • Use Schlenk lines for moisture-sensitive steps.
  • Add acyl chloride dropwise to maintain low local concentration.
  • Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:3) .

Q. How does the electronic nature of substituents influence the bioactivity of This compound?

  • Hypothesis : Methoxy groups enhance lipophilicity and π-π stacking with biological targets.
  • Testing :

  • SAR Studies : Synthesize analogs with –OCH₃, –NO₂, or –Br substituents.
  • Assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7) to correlate structure-activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.